Cas no 19606-98-5 (N,N,N'-Triphenyl-1,4-phenylenediamine)

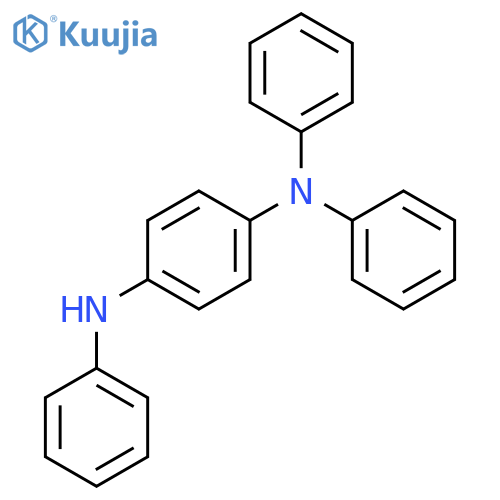

19606-98-5 structure

商品名:N,N,N'-Triphenyl-1,4-phenylenediamine

CAS番号:19606-98-5

MF:C24H20N2

メガワット:336.429005622864

MDL:MFCD27939629

CID:176324

PubChem ID:354333523

N,N,N'-Triphenyl-1,4-phenylenediamine 化学的及び物理的性質

名前と識別子

-

- 1,4-Benzenediamine,N1,N4,N4-triphenyl-

- N,N,N'-Triphenyl-1,4-phenylenediamine

- N,N,N'-triphenyl-1,4-Benzenediamine

- <i>N<

- 1,4-Benzenediamine, N,N,N'-triphenyl-

- i>,<i>N<

- N,N,N'-Triphenyl-4-phenylenediamine

- N,N,N'-triphenylbenzene-1,4-diamine

- N,N,N'-Triphenyl-p-phenylenediamine

- TPPDA

- 4-Anilinotriphenylamine

- 4-(Phenylamino)triphenylamine

- N,N,N-Triphenyl-p-phenylendiamine

- N1,N1,N4-TRIPHENYLBENZENE-1,4-DIAMINE

- OCQFHFNWMCLWKC-UHFFFAOYSA-N

- N,N,N'-Triphenyl-p-phenylendiamine

- ADAL1082002

- N,N,N'-triphenyl-benzene-1,4-diamine

- N-(4-diphenylaminophenyl)-N-phenylamine

- N,N,N'-triphenyl-1,4-phen

- 1-N,4-N,4-N-triphenylbenzene-1,4-diamine

- N,N,N'-triphenyl-1,4-phenylene-d

- DTXSID50941378

- N,N,N/'-triphenyl-4-phenylenediamine

- T3367

- MFCD27939629

- N,N-diphenyl-N'-phenyl-p-phenylenediamine

- N,N,N'-triphenyl-1,4-phenylene-diamine

- SB66372

- N~1~,N~1~,N~4~-Triphenylbenzene-1,4-diamine

- CS-0198700

- T72016

- 19606-98-5

- SCHEMBL273403

- BS-53418

-

- MDL: MFCD27939629

- インチ: 1S/C24H20N2/c1-4-10-20(11-5-1)25-21-16-18-24(19-17-21)26(22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-19,25H

- InChIKey: OCQFHFNWMCLWKC-UHFFFAOYSA-N

- ほほえんだ: N(C1C([H])=C([H])C([H])=C([H])C=1[H])(C1C([H])=C([H])C([H])=C([H])C=1[H])C1C([H])=C([H])C(=C([H])C=1[H])N([H])C1C([H])=C([H])C([H])=C([H])C=1[H]

計算された属性

- せいみつぶんしりょう: 336.1628

- どういたいしつりょう: 336.162648646 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 26

- 回転可能化学結合数: 5

- 複雑さ: 365

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 15.3

- ぶんしりょう: 336.4

- 疎水性パラメータ計算基準値(XlogP): 7.3

じっけんとくせい

- 密度みつど: 1.173±0.06 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 130.0 to 134.0 deg-C

- ふってん: 509.0±33.0 °C at 760 mmHg

- フラッシュポイント: 194.0±16.4 °C

- 屈折率: 1.689

- ようかいど: Insuluble (7.1E-5 g/L) (25 ºC),

- PSA: 15.27

- 最大波長(λmax): 397(CH2Cl2)(lit.)

- じょうきあつ: 0.0±1.3 mmHg at 25°C

N,N,N'-Triphenyl-1,4-phenylenediamine セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:に警告

- 危害声明: H315-H319

- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- セキュリティの説明: H315+H319

- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する

N,N,N'-Triphenyl-1,4-phenylenediamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB200556-1 g |

N,N,N'-Triphenyl-p-phenylendiamine; . |

19606-98-5 | 1 g |

€283.60 | 2023-07-20 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1269370-5g |

N,N,N'-Triphenyl-1,4-phenylenediamine |

19606-98-5 | 98% | 5g |

¥431 | 2023-04-15 | |

| TRC | T889178-2.5mg |

N,N,N'-Triphenyl-1,4-phenylenediamine |

19606-98-5 | 2.5mg |

$ 50.00 | 2022-06-02 | ||

| eNovation Chemicals LLC | Y1235676-25g |

N,N,N'-triphenyl-4-phenylenediamine |

19606-98-5 | 98% | 25g |

$210 | 2024-06-06 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1269370-1g |

N,N,N'-Triphenyl-1,4-phenylenediamine |

19606-98-5 | 98% | 1g |

¥106 | 2023-04-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1269370-25g |

N,N,N'-Triphenyl-1,4-phenylenediamine |

19606-98-5 | 98% | 25g |

¥1632 | 2023-04-15 | |

| abcr | AB200556-200 mg |

N,N,N'-Triphenyl-p-phenylendiamine; . |

19606-98-5 | 200 mg |

€105.60 | 2023-07-20 | ||

| Ambeed | A339155-5g |

N1,N1,N4-Triphenylbenzene-1,4-diamine |

19606-98-5 | 98% | 5g |

$81.0 | 2024-07-28 | |

| Aaron | AR00AO58-1g |

N,N,N'-triphenyl-4-phenylenediamine |

19606-98-5 | 98% | 1g |

$11.00 | 2025-01-23 | |

| 1PlusChem | 1P00ANWW-5g |

N,N,N'-triphenyl-4-phenylenediamine |

19606-98-5 | 98% | 5g |

$34.00 | 2025-02-25 |

N,N,N'-Triphenyl-1,4-phenylenediamine 関連文献

-

Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137

-

D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720

-

Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562

-

Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340

-

Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604

19606-98-5 (N,N,N'-Triphenyl-1,4-phenylenediamine) 関連製品

- 5981-09-9(TAPA)

- 537-65-5(N1-(4-Aminophenyl)benzene-1,4-diamine)

- 74-31-7(N1,N4-Diphenylbenzene-1,4-diamine)

- 552-82-9(N-Methyldiphenylamine)

- 68442-68-2(Styrenated diphenylamine)

- 603-34-9(Triphenylamine)

- 2350-01-8(4-N,4-N-Diphenylbenzene-1,4-diamine)

- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)

- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)

- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)

推奨される供給者

Amadis Chemical Company Limited

(CAS:19606-98-5)N,N,N'-Triphenyl-1,4-phenylenediamine

清らかである:99%

はかる:25g

価格 ($):273.0